molecular formula C20H21N5OS B2542222 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1173251-73-4

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Cat. No.: B2542222
CAS No.: 1173251-73-4
M. Wt: 379.48
InChI Key: UYFBOSUDKCIEOK-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is recognized in chemical research as a potent and highly selective inhibitor of Receptor Interacting Serine/Threonine Protein Kinase 1 (RIPK1) Source . Its primary research value lies in its application as a tool compound for elucidating the role of RIPK1 in the necroptosis cell death pathway, a form of programmed necrosis that is distinct from apoptosis. By specifically blocking the kinase activity of RIPK1, this inhibitor allows researchers to dissect the contribution of necroptotic signaling in various pathological contexts, particularly in sterile inflammatory diseases Source . Studies utilizing this and related inhibitors have been instrumental in investigating the pathogenesis of conditions such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, where necroptosis is implicated in tissue damage and immune dysregulation. Furthermore, its use extends to neurobiological research, exploring mechanisms in amyotrophic lateral sclerosis (ALS) and Alzheimer's disease, as well as in ischemia-reperfusion injury models, providing critical insights into potential therapeutic strategies that target regulated cell death pathways.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-13-10-14(2)25(23-13)9-8-21-19(26)16-12-27-20(22-16)18-11-15-6-4-5-7-17(15)24(18)3/h4-7,10-12H,8-9H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFBOSUDKCIEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H25N5S Molecular Weight 357 50 g mol \text{C}_{19}\text{H}_{25}\text{N}_{5}\text{S}\quad \text{ Molecular Weight 357 50 g mol }

The biological activity of this compound is primarily attributed to its structural components, which include a thiazole ring and a pyrazole moiety. These features are known to interact with various biological targets:

  • Thiazole Ring : Known for its role in modulating enzyme activity and influencing cellular signaling pathways.
  • Pyrazole Moiety : Exhibits anti-inflammatory and anticancer properties through inhibition of specific kinases and modulation of apoptosis pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
H460 (Lung)10.5Induction of apoptosis via caspase activation
A549 (Lung)8.9Inhibition of PI3K/Akt pathway
HT29 (Colon)12.3Cell cycle arrest at G2/M phase
SMMC-7721 (Liver)9.7Reactive oxygen species (ROS) generation

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

The pyrazole component has been linked to anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Antitumor Efficacy

In a study conducted by Zhang et al. (2023), this compound was tested against human lung cancer cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Study 2: Mechanistic Insights

A mechanistic study published in Journal of Medicinal Chemistry explored the interaction of this compound with Bcl-2 family proteins. The compound was shown to disrupt the Bcl-2/Bax balance, promoting apoptosis in cancer cells while sparing normal cells.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving heterocyclic coupling. For example:

  • Step 1 : React 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH2Cl) in DMF under basic conditions (K2CO3) at room temperature to form thioether intermediates .
  • Step 2 : Cyclize intermediates using ethanol reflux or DMF-EtOH recrystallization for purification . Characterization involves TLC monitoring (n-hexane/ethyl acetate, UV visualization) and elemental analysis (C, H, N) to confirm purity .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR (1H/13C) : Assign peaks to confirm pyrazole, indole, and thiazole moieties (e.g., methyl groups at δ ~2.5 ppm for pyrazole, aromatic protons at δ 6.5–8.0 ppm for indole) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., 314.41 g/mol for analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

Apply statistical DoE to minimize trial-and-error:

  • Variables : Vary molar ratios (e.g., 1:1.2 for K2CO3), solvents (DMF vs. ethanol), and temperature .
  • Response Surface Methodology (RSM) : Model interactions between parameters (e.g., reflux time vs. yield) to identify optimal conditions .
  • Case Study : A 2022 study achieved 85% yield by optimizing alkylation at 50°C with 1.1 mmol RCH2Cl .

Q. How to resolve contradictions in spectral data or crystallography results?

  • Hybrid Methods : Combine experimental XRD with DFT calculations to validate bond lengths/angles (e.g., pyrazole ring planarity) .
  • Cross-Validation : Compare NMR shifts with analogs (e.g., 5-methyl-1-phenylpyrazole-4-carboxylic acid) to detect anomalies .
  • Error Analysis : Replicate syntheses to rule out impurities (e.g., residual DMF peaks in NMR) .

Q. What computational strategies aid in predicting reactivity or designing derivatives?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states for cyclization steps (e.g., activation energy of thiazole formation) .
  • Machine Learning (ML) : Train models on existing pyrazole-thiazole datasets to predict regioselectivity in alkylation .
  • ICReDD Framework : Integrate computation-experiment feedback loops to accelerate reaction discovery (e.g., screening 50 analogs in silico before synthesis) .

Q. How to address instability during synthesis or storage?

  • Stability Studies : Monitor degradation via HPLC under varying pH/temperature. For example, analogs with labile thioether bonds degrade >40°C .
  • Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N2) .
  • Lyophilization : Improve shelf-life of hygroscopic intermediates by freeze-drying .

Methodological Tables

Table 1 : Key Parameters for Synthesis Optimization (DoE Example)

VariableRange TestedOptimal ValueImpact on Yield
Molar Ratio (RCH2Cl)1.0–1.5 mmol1.1 mmol+15%
Reaction Temp25–70°C50°C+20%
SolventDMF, EtOH, THFDMF+10%

Table 2 : Common Spectral Artifacts and Solutions

ArtifactSourceResolution Method
Split NMR PeaksRotamers/impuritiesHeat sample to 60°C
IR Baseline DriftMoisture absorptionDry under vacuum
MS AdductsNa+/K+ contaminationUse LC-MS with formic acid

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